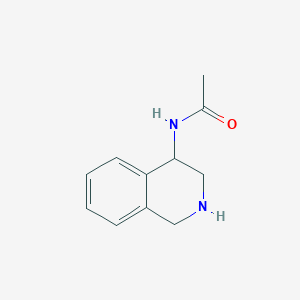

N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8(14)13-11-7-12-6-9-4-2-3-5-10(9)11/h2-5,11-12H,6-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTRCPHFVCSGDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CNCC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477953 | |

| Record name | N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203-81-2 | |

| Record name | N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where N-aralkylsulfonamides react with s-trioxane in the presence of a Preyssler heteropolyacid catalyst supported on silica . This method provides excellent yields and is widely used in laboratory settings.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Substitution reactions often involve nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (H₂O₂, TBHP), reducing agents (NaBH₄, LiAlH₄), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional functional groups, while reduction may result in simpler derivatives.

Scientific Research Applications

Neuroprotective Effects

Research indicates that N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide exhibits significant neuroprotective effects. It has been studied for its ability to modulate neurotransmitter systems, particularly in conditions such as Parkinson’s disease and depression. The compound's interaction with NMDA receptors suggests potential therapeutic applications in treating neurodegenerative disorders .

Anticancer Activity

Case studies have demonstrated the compound's anticancer properties. In vitro studies on various cancer cell lines showed that it inhibited cell growth significantly more than control groups. The mechanism of action appears linked to increased apoptosis markers, such as caspase activation and PARP cleavage .

| Study | Type | Findings |

|---|---|---|

| Case Study 1 | Anticancer | Significant inhibition of cell growth in cancer cell lines. |

| Case Study 2 | Antimicrobial | Comparable MICs against Gram-positive and Gram-negative bacteria to established antibiotics. |

Antimicrobial Efficacy

The compound has also shown promising antimicrobial activity against various bacterial strains. Studies reveal that it possesses minimum inhibitory concentrations (MICs) similar to established antibiotics, indicating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR), which play crucial roles in cell cycle regulation and DNA synthesis . Additionally, it may interact with other proteins and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

The following analysis compares N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide with structurally related tetrahydroisoquinoline derivatives, focusing on substituent effects, synthesis, and biological relevance.

Structural and Functional Group Variations

Key Observations :

- Substituent Position : The 4-position acetamide in the target compound contrasts with 1-, 3-, or 6-position substitutions in analogs. Positional differences significantly impact receptor binding; e.g., 1-position benzyl groups in orexin antagonists enhance selectivity .

- Functional Groups: Trifluoroacetamide (target) increases lipophilicity vs. non-fluorinated acetamides, while methanesulfonamide () offers greater acidity and solubility. Pyrazole-containing analogs (–6) target kinase active sites .

Key Observations :

Biological Activity

N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide is a compound belonging to the class of tetrahydroisoquinoline derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C_{11}H_{14}N_{2}O

- Molecular Weight : Approximately 190.24 g/mol

- IUPAC Name : this compound

The compound features a bicyclic structure that incorporates a nitrogen atom within its isoquinoline framework, contributing to its unique pharmacological properties.

Research indicates that this compound interacts with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR), which are critical in cell cycle regulation and DNA synthesis.

- Neurotransmitter Modulation : The compound exhibits neuroprotective effects and modulates neurotransmitter systems, particularly dopamine and serotonin pathways .

Neuroprotective Effects

This compound has demonstrated potential in protecting neuronal cells from damage associated with neurodegenerative disorders. Studies have highlighted its capability to mitigate oxidative stress and inflammation in neuronal tissues .

Anticonvulsant Activity

The compound has shown promise in anticonvulsant applications. Research indicates that certain tetrahydroisoquinoline derivatives possess significant activity against seizures induced by NMDA receptor antagonism .

Antimicrobial Properties

The compound exhibits activity against various pathogens. Its efficacy against bacterial strains suggests potential applications in treating infectious diseases.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

Applications in Medicine

This compound is being investigated for various therapeutic applications:

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide derivatives?

- Answer : Derivatives of this scaffold are typically synthesized via multi-step reactions involving alkylation, amidation, or substitution. For example, alkylation of tetrahydroisoquinoline precursors with iodinated reagents (e.g., 1-iodoethane, 1-iodopropane) in solvents like DCM or DMF yields substituted analogs. Reaction conditions (e.g., stoichiometry, solvent choice) significantly impact yields, as seen in compounds with 15% (using 1 eq 1-iodopropane) vs. 82% yields (using benzyl bromide) . Key steps include:

- Nucleophilic substitution for introducing alkyl/aryl groups.

- Amide coupling via reagents like BOP or DIPEA for acetamide formation.

- Purification via column chromatography or recrystallization.

Q. How is structural confirmation achieved for these compounds?

- Answer : Structural validation relies on spectroscopic techniques:

- 1H NMR : Chemical shifts (e.g., δ 2.77–3.01 ppm for tetrahydroisoquinoline protons) and coupling constants confirm substituent positions .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 530 [M+H]⁺) match theoretical masses .

- HPLC : Monitors purity (>98% in most cases) .

Q. What analytical challenges arise in characterizing these compounds?

- Answer : Challenges include:

- Regioselectivity : Differentiating isomers (e.g., 6- vs. 7-substituted tetrahydroisoquinolines) via NOESY or 2D NMR .

- Stability : Storage at -20°C is recommended to prevent degradation, as noted for related tetrahydroisoquinoline derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

- Answer : SAR studies focus on modifying substituents at key positions:

- Position 1 : Benzyl or dipropylamino groups enhance orexin-1 receptor antagonism (e.g., compound 32 in ).

- Position 6/7 : Methoxy groups improve selectivity for enzyme targets (e.g., carbonic anhydrase) .

- Acetamide side chain : Bulky substituents (e.g., 4-methoxyphenyl) modulate solubility and binding affinity .

- Methodology : Use in vitro assays (e.g., receptor binding or enzyme inhibition) paired with molecular docking to validate hypotheses .

Q. How to resolve contradictions in bioactivity data across similar derivatives?

- Answer : Discrepancies (e.g., variable potency in enzyme assays) may arise from:

- Stereochemical differences : Enantiomers can exhibit divergent activities; chiral HPLC or X-ray crystallography clarifies configurations .

- Solubility effects : Poor solubility in assay buffers may mask true activity. Use co-solvents (e.g., DMSO ≤1%) or alternative formulations .

- Off-target interactions : Profiling against related receptors/enzymes (e.g., orexin-2 or acetylcholinesterase) identifies selectivity .

Q. What strategies improve synthetic yields for low-yielding derivatives?

- Answer : Low yields (e.g., 15% for compound 31 ) are addressed by:

- Optimizing stoichiometry : Increasing reagent equivalents (e.g., 3 eq 1-iodoethane raised yield to 76% for compound 30 ).

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reactivity in SN2 reactions.

- Catalysis : Transition metals (e.g., Pd for cross-coupling) or organocatalysts improve efficiency .

Q. How to investigate the mechanism of action for novel derivatives?

- Answer : Mechanistic studies involve:

- Target identification : CRISPR-Cas9 knockout models or siRNA silencing to confirm receptor/enzyme dependency .

- Kinetic assays : Measuring IC₅₀ values for enzyme inhibitors (e.g., acetylcholinesterase) under varying substrate concentrations .

- Metabolic profiling : LC-MS/MS detects metabolites to rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.